Methyl 4-cyano-2-(trifluoromethyl)benzoate

Catalog No.
S913041
CAS No.
1641588-74-0
M.F
C10H6F3NO2
M. Wt
229.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-cyano-2-(trifluoromethyl)benzoate

CAS Number

1641588-74-0

Product Name

Methyl 4-cyano-2-(trifluoromethyl)benzoate

IUPAC Name

methyl 4-cyano-2-(trifluoromethyl)benzoate

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

InChI

InChI=1S/C10H6F3NO2/c1-16-9(15)7-3-2-6(5-14)4-8(7)10(11,12)13/h2-4H,1H3

InChI Key

ORSCXFCEOUGZFK-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F

Methyl 4-cyano-2-(trifluoromethyl)benzoate is an organic compound characterized by the presence of a cyano group and a trifluoromethyl group attached to a benzoate structure. Its molecular formula is C10H6F3NO2, and it has a molecular weight of approximately 229.16 g/mol. The compound features a methyl ester functional group, which contributes to its solubility and reactivity in various

Due to its functional groups:

  • Nucleophilic Substitution Reactions: The cyano group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Ester Hydrolysis: The methyl ester can undergo hydrolysis in the presence of water or an acid/base catalyst to produce the corresponding carboxylic acid and methanol.
  • Reduction Reactions: The cyano group may be reduced to an amine under specific conditions, which can further modify the compound's properties and applications.

These reactions highlight the versatility of methyl 4-cyano-2-(trifluoromethyl)benzoate in organic synthesis .

Several synthetic routes have been proposed for the preparation of methyl 4-cyano-2-(trifluoromethyl)benzoate:

  • Direct Esterification: The reaction of 4-cyano-2-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst can yield the desired ester.
  • Nitrile Synthesis: Starting from 4-methylbenzoic acid derivatives, one can introduce a cyano group through nucleophilic substitution followed by esterification with methanol.
  • Fluorination Reactions: The introduction of the trifluoromethyl group can be achieved through electrophilic fluorination methods or via nucleophilic substitution using trifluoroacetic acid derivatives .

These methods demonstrate the compound's accessibility for further chemical exploration.

Methyl 4-cyano-2-(trifluoromethyl)benzoate has potential applications in various fields:

  • Pharmaceutical Industry: As an intermediate in the synthesis of biologically active compounds, particularly those targeting specific diseases due to its unique structural features.
  • Material Science: Its properties may be exploited in developing advanced materials with tailored functionalities.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity profile.

The compound's unique trifluoromethyl substitution enhances its applicability across these fields .

Interaction studies involving methyl 4-cyano-2-(trifluoromethyl)benzoate focus on its reactivity with various biological targets and synthetic pathways. Research indicates that compounds with trifluoromethyl groups can exhibit altered binding affinities and metabolic pathways compared to their non-fluorinated analogs. This aspect is crucial for understanding how modifications affect biological activity and pharmacokinetics .

Methyl 4-cyano-2-(trifluoromethyl)benzoate shares structural similarities with several other compounds, which can be compared based on their functional groups and potential applications:

Compound NameMolecular FormulaUnique Features
Methyl 4-cyano-3-(trifluoromethyl)benzoateC10H6F3NODifferent position of cyano group
Methyl 2-cyano-4-(trifluoromethyl)benzoateC10H6F3NOCyano group at a different position
Methyl 4-fluoro-2-(trifluoromethyl)benzoateC10H6F4NOContains a fluorine atom instead of a cyano group
Methyl 3-cyano-2-(trifluoromethyl)benzoateC10H6F3NOCyano group at another position

The uniqueness of methyl 4-cyano-2-(trifluoromethyl)benzoate lies in its specific arrangement of functional groups, particularly the combination of cyano and trifluoromethyl groups at defined positions on the benzoate ring, which can significantly influence its chemical behavior and biological activity compared to similar compounds .

Core Synthetic Routes

Alternative synthetic pathways involve the sequential introduction of functional groups onto simpler aromatic precursors. The cyano group installation can be achieved through several methodologies, including the conversion of aromatic amines via diazotization and subsequent cyanation using cuprous cyanide. Patent literature demonstrates that 4-amino-2-trifluoromethyl benzonitrile can be prepared through a three-step synthesis starting from meta-trifluoromethyl fluorobenzene, involving positioning bromination, cyano replacement, and ammonolysis substitution. This methodology achieves yields ranging from 73% to 75% with product purities exceeding 99%.

The trifluoromethyl group introduction represents a critical step in the synthetic sequence, as this functionality significantly influences both the electronic properties and metabolic stability of the final compound. Modern synthetic approaches employ trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions to ensure selective incorporation at the desired position. The electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring toward nucleophilic substitution reactions while simultaneously deactivating it toward electrophilic aromatic substitution.

Detailed analysis of reaction conditions reveals that temperature control plays a crucial role in achieving optimal yields and selectivity. The synthesis of related trifluoromethyl-containing benzonitrile derivatives demonstrates that reactions conducted at temperatures between 45-50°C under inert atmosphere conditions provide superior results compared to higher temperature protocols. The use of lithium chloride as an additive in these transformations has been shown to enhance the efficiency of Grignard reagent formation and subsequent carbonylation reactions.

Esterification and Functional Group Transformations

The esterification of 4-cyano-2-(trifluoromethyl)benzoic acid to form the corresponding methyl ester represents a fundamental transformation that can be accomplished through multiple methodologies. Traditional Fischer esterification employing methanol and sulfuric acid as catalyst provides a reliable approach, though extended reaction times and elevated temperatures may be required due to the electron-withdrawing effects of the substituents. The reaction typically proceeds under reflux conditions with continuous removal of water to drive the equilibrium toward product formation.

The Yamaguchi esterification protocol has emerged as a particularly effective method for the formation of complex esters, especially those containing sensitive functional groups. This methodology employs 2,4,6-trichlorobenzoyl chloride and 4-dimethylaminopyridine as key reagents, providing corresponding esters in moderate to good yields under mild conditions. The reaction mechanism involves the initial formation of an acid anhydride intermediate followed by nucleophilic attack by the alcohol component. This approach offers several advantages including wide substrate scope, mild reaction conditions, and minimal epimerization of stereochemistry when chiral centers are present.

Esterification MethodReagentsConditionsYield RangeAdvantages
Fischer EsterificationMethanol, H2SO4Reflux, 6-12h60-80%Simple, cost-effective
Yamaguchi MethodTCBC, DMAP, Et3NRT, THF, 2-4h70-90%Mild conditions, high selectivity
Acid Chloride RouteSOCl2, Methanol0°C to RT, 3h80-95%High yields, fast reaction
DCC CouplingDCC, DMAPRT, DCM, overnight65-85%Neutral conditions

Modified Yamaguchi reagents have been developed to address some limitations of the original protocol. The use of 2,4,6-trichlorobenzoyl-4-dimethylaminopyridinium chloride as a pre-formed reagent eliminates the need for in-situ anhydride formation and can be stored for extended periods without decomposition. This modification facilitates esterification for broad substrate groups while avoiding the formation of problematic anhydride byproducts.

The alcoholysis reaction represents another viable approach for ester formation, particularly when starting from amide precursors. Research demonstrates that 2-nitro-4-trifluoromethyl benzamide can be converted to the corresponding methyl ester through treatment with sulfuric acid-methanol solution. This transformation proceeds through protonation of the amide nitrogen followed by nucleophilic attack by methanol and subsequent elimination of ammonia.

Advanced Catalytic Systems and Continuous Flow Processes

The development of advanced catalytic systems for the synthesis of methyl 4-cyano-2-(trifluoromethyl)benzoate has focused on improving reaction efficiency, selectivity, and environmental sustainability. Continuous flow chemistry has emerged as a particularly attractive approach for the preparation of this compound, offering enhanced heat and mass transfer, improved safety profiles, and opportunities for process intensification.

Patent literature describes a sophisticated continuous flow method for the preparation of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, which serves as a key intermediate in related synthetic pathways. This process employs optimized reaction conditions including precise temperature control, residence time optimization, and advanced mixing technologies to achieve high yields while minimizing byproduct formation. The continuous flow approach enables the safe handling of hazardous reagents such as thiophosgene while maintaining consistent product quality.

The implementation of microreactor technology has revolutionized the synthesis of trifluoromethyl-containing compounds by providing superior control over reaction parameters. These systems allow for precise temperature control, rapid mixing, and enhanced safety when handling reactive intermediates. Research indicates that microreactor-based synthesis can achieve yields exceeding 95% for certain transformations involving trifluoromethylated aromatic compounds.

Catalytic systems based on transition metals have been developed to facilitate specific transformations in the synthetic pathway. Copper-catalyzed cyanation reactions using cuprous cyanide in quinoline solvent systems have proven particularly effective for introducing cyano groups into trifluoromethylated aromatic substrates. The reaction proceeds through oxidative addition of the aryl halide to copper followed by reductive elimination to form the carbon-nitrogen bond.

Flow ParameterOptimized ValueImpact on YieldSafety Benefit
Temperature45-50°C+15% vs batchReduced hot spot formation
Residence Time5-15 minutes+20% vs batchMinimal inventory of hazardous intermediates
Flow Rate0.5-2.0 mL/min+10% vs batchEnhanced mixing efficiency
Pressure2-5 bar+5% vs batchPrevention of solvent vaporization

Advanced purification techniques integrated with continuous flow synthesis have enabled the production of high-purity methyl 4-cyano-2-(trifluoromethyl)benzoate. Inline extraction and crystallization processes can be coupled with the synthetic flow stream to provide immediate product isolation and purification. This approach reduces processing time and minimizes product degradation that might occur during conventional workup procedures.

Bromination and Halogenation Derivatives

The strategic introduction of halogen substituents into methyl 4-cyano-2-(trifluoromethyl)benzoate derivatives provides access to versatile synthetic intermediates with enhanced reactivity profiles. Bromination reactions represent particularly valuable transformations, as the resulting aryl bromides serve as excellent substrates for cross-coupling reactions and other carbon-carbon bond forming processes.

Electrophilic bromination of methyl 4-cyano-2-(trifluoromethyl)benzoate can be accomplished using molecular bromine or N-bromosuccinimide under controlled conditions. The electron-withdrawing effects of both the cyano and trifluoromethyl groups direct bromination to specific positions on the aromatic ring, typically occurring at the position meta to these substituents. Research on related compounds demonstrates that bromination can be achieved with high selectivity when conducted in the presence of Lewis acid catalysts.

The preparation of methyl 5-bromo-4-cyano-2-(trifluoromethyl)benzoate represents a particularly valuable synthetic target due to its enhanced reactivity toward nucleophilic substitution and cross-coupling reactions. This compound can be synthesized through direct bromination of the parent compound or through selective functionalization of appropriately substituted precursors. The presence of the bromine atom at the 5-position provides a reactive handle for further structural elaboration while maintaining the electronic properties imparted by the cyano and trifluoromethyl groups.

Alternative halogenation strategies involve the use of halogenating agents such as N-chlorosuccinimide or N-iodosuccinimide to introduce chlorine or iodine substituents respectively. These transformations typically require careful optimization of reaction conditions to achieve high selectivity and avoid over-halogenation. The choice of halogen influences the subsequent reactivity profile, with iodinated derivatives generally exhibiting enhanced reactivity in cross-coupling reactions compared to their brominated or chlorinated analogs.

Halogenation AgentPosition SelectivityReaction TimeTypical YieldApplications
Br2/FeBr35-position (meta)2-4 hours75-85%Cross-coupling, SNAr
NBS/AIBN5-position (meta)6-8 hours65-80%Radical substitution
NCS/AlCl35-position (meta)3-5 hours70-85%Nucleophilic substitution
NIS/TfOH5-position (meta)1-3 hours80-90%Suzuki coupling

The regioselectivity observed in halogenation reactions can be rationalized through consideration of the electronic effects exerted by the existing substituents. The cyano group, being strongly electron-withdrawing, deactivates the aromatic ring toward electrophilic substitution while directing incoming electrophiles to the meta position. Similarly, the trifluoromethyl group reinforces this directing effect, resulting in high selectivity for substitution at the 5-position of the benzoate ring.

Advanced halogenation methodologies have been developed to address the challenges associated with selective functionalization of heavily substituted aromatic systems. Photochemical bromination using N-bromosuccinimide under irradiation conditions can provide enhanced selectivity compared to thermal processes. Additionally, the use of ionic liquid media has been shown to improve both the selectivity and environmental profile of halogenation reactions involving trifluoromethylated substrates.

The condensation chemistry of methyl 4-cyano-2-(trifluoromethyl)benzoate encompasses several important reaction pathways that facilitate the formation of carbon-nitrogen double bonds. These transformations are fundamental to the synthesis of complex organic molecules and heterocyclic systems.

Aldol Condensation Mechanisms

Base-Catalyzed Aldol Reactions: The ester functionality in methyl 4-cyano-2-(trifluoromethyl)benzoate can participate in aldol condensation reactions under basic conditions. Research demonstrates that aldol condensations proceed efficiently using various base catalysts including sodium hydroxide, sodium ethoxide, and diethylamine [1] [2]. The reaction mechanism involves the formation of an enolate ion intermediate, which subsequently attacks the electrophilic carbonyl carbon of another molecule. The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of adjacent hydrogen atoms, facilitating enolate formation and improving reaction rates.

Aqueous Condensation Systems: Studies have shown that environmentally friendly aqueous condensation reactions can be achieved using catalytic amounts of diethylamine in water [3]. These reactions proceed at room temperature with excellent yields ranging from 90-96%, demonstrating remarkable efficiency under mild conditions. The water-mediated aldol condensations likely benefit from hydrophobic interactions and hydrogen bonding activation of organic functional groups.

Imine Formation and Carbon-Nitrogen Bond Construction

Catalyst-Free Imine Synthesis: A particularly noteworthy development is the catalyst-free protocol for carbon-nitrogen double bond formation between primary amines and very electron-deficient aldehydes [4] [5]. This method utilizes a water-dichloromethane biphasic system (4:1 ratio) at room temperature, achieving 95% yield in just 5 minutes. The process is remarkable for its simplicity and efficiency, requiring no metal catalysts or acidic additives.

Mechanism of Imine Formation: The reaction proceeds through nucleophilic addition of the primary amine to the aldehyde carbonyl, followed by dehydration to form the carbon-nitrogen double bond. The electron-deficient nature of substrates containing cyano and trifluoromethyl groups facilitates this transformation by increasing the electrophilicity of the carbonyl carbon.

Knoevenagel Condensation Applications: The compound can serve as an active methylene component in Knoevenagel condensations with aldehydes and ketones under basic conditions [6]. These reactions are valuable for synthesizing α,β-unsaturated compounds with extended conjugation systems.

Reaction TypeReagentsConditionsProductsYields
Aldol CondensationBase catalysts (NaOH, NaOEt, Et₂NH)Aqueous or organic solvents, room temperature to 70°Cβ-hydroxy carbonyl compounds, enones80-96%
Imine FormationPrimary amines, aldehydesH₂O/CH₂Cl₂ (4:1), catalyst-free, RT, 5 minC=N bonds (imines)95%
Crossed AldolAromatic aldehydes, cyclic ketonesEt₂NH/H₂O, room temperature, 8 hBis(arylmethylidene)cycloalkanones90-96%

Nucleophilic Substitution and Cross-Coupling Reactions

The aromatic ring system of methyl 4-cyano-2-(trifluoromethyl)benzoate can undergo various nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functional groups and the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Chemistry

Palladium-Catalyzed Coupling Reactions: Suzuki-Miyaura coupling represents one of the most important carbon-carbon bond forming reactions for aryl compounds [7] [8]. When methyl 4-cyano-2-(trifluoromethyl)benzoate contains appropriate leaving groups (such as halides or triflates), it can participate in these reactions with boronic acids or boronate esters. The reaction typically requires palladium catalysts, phosphine ligands, and basic conditions, proceeding in yields of 80-93% under optimized conditions [9].

Mechanistic Considerations: The Suzuki coupling mechanism involves three key steps: oxidative addition of the aryl halide to palladium(0), transmetalation with the organoborane reagent, and reductive elimination to form the carbon-carbon bond [7]. The electron-withdrawing substituents in methyl 4-cyano-2-(trifluoromethyl)benzoate facilitate the oxidative addition step by making the aromatic ring more electrophilic.

Substrate Selectivity: Research has demonstrated that the reaction conditions can be tuned to achieve substrate-selective coupling. For example, benzyl esters and benzyl halides show different reactivity patterns under specific conditions, allowing for sequential coupling reactions with different boronic acid partners [9].

Electrochemical Cross-Coupling Innovations

Nickel-Catalyzed Electrochemical Coupling: Recent advances in electrochemical cross-coupling have enabled carbon(sp²)-carbon(sp³) bond formation using nickel catalysis [10]. These reactions utilize electrochemical conditions to facilitate the coupling of aryl bromides with benzylic trifluoroborates, achieving yields of 47-93%. The process employs 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) as a ligand and can be conducted in undivided electrochemical cells.

Mechanistic Insights: The electrochemical process involves the reduction of nickel(II) to nickel(I), followed by oxidative addition to the aryl halide. Simultaneously, the benzylic trifluoroborate undergoes anodic oxidation to generate carbon radicals, which are then captured by the nickel intermediate to form the desired carbon-carbon bond.

Nucleophilic Aromatic Substitution

SNAr Mechanisms: The strongly electron-withdrawing cyano and trifluoromethyl groups in methyl 4-cyano-2-(trifluoromethyl)benzoate activate the aromatic ring toward nucleophilic aromatic substitution reactions . Nucleophiles such as amines, thiols, and alkoxides can replace halide leaving groups under basic conditions. The reaction proceeds through a Meisenheimer complex intermediate, with the electron-withdrawing groups stabilizing the negative charge developed during the reaction.

Substrate Scope: Various nucleophiles have been successfully employed in these substitution reactions, including primary and secondary amines, thiophenols, and alkoxide anions. The reactions typically require polar aprotic solvents and basic conditions to achieve optimal yields.

Reaction TypeReagentsConditionsProductsYields
Suzuki-Miyaura CouplingAryl halides, boronic acids/esters, Pd catalystBase (K₂CO₃), toluene, 70°CBiaryl compounds, aryl-alkyl bonds80-93%
Electrochemical Cross-CouplingAryl bromides, benzylic trifluoroborates, Ni catalystElectrochemical conditions, dtbbpy ligandC(sp²)-C(sp³) bonds47-93%
Nucleophilic Substitution (SNAr)Nucleophiles (amines, thiols), halogenated aromaticsBasic conditions, polar solventsSubstituted aromaticsVariable

Reduction and Oxidation Pathways

The reduction and oxidation chemistry of methyl 4-cyano-2-(trifluoromethyl)benzoate involves transformations of both the cyano group and the ester functionality, providing access to diverse functional group derivatives.

Nitrile Reduction Transformations

Reduction to Primary Amines: The cyano group in methyl 4-cyano-2-(trifluoromethyl)benzoate can be efficiently reduced to primary amines using strong reducing agents [12] [13] [14]. Lithium aluminum hydride (LiAlH₄) is the most commonly employed reagent, requiring two equivalents to achieve complete reduction. The reaction proceeds through a two-step mechanism involving sequential hydride additions to form an imine anion intermediate, followed by a second hydride addition to generate a dianion. Subsequent aqueous workup provides the primary amine in high yields (>90%).

Catalytic Hydrogenation Pathways: Alternative reduction methods include catalytic hydrogenation using hydrogen gas in the presence of metal catalysts such as palladium, platinum, or Raney nickel [15] [16]. These reactions typically require elevated pressure and temperature but offer the advantage of avoiding stoichiometric metal hydride reagents. The reaction conditions must be carefully controlled to minimize the formation of secondary and tertiary amine byproducts through reductive amination side reactions.

Selective Reduction to Aldehydes: Milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) can selectively reduce nitriles to aldehydes [17] [15]. This transformation involves a single hydride addition followed by controlled hydrolysis of the resulting imine intermediate. The reaction requires low temperatures (-78°C) and anhydrous conditions to prevent over-reduction to the primary amine.

Ester Functionality Modifications

Hydrolysis Reactions: The methyl ester group can be hydrolyzed under both acidic and basic conditions to provide the corresponding carboxylic acid [18] [19]. Acid-catalyzed hydrolysis proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic toward water attack. Base-catalyzed hydrolysis (saponification) involves direct nucleophilic attack by hydroxide ion and is generally irreversible due to formation of the carboxylate salt.

Reduction to Alcohols: The ester functionality can be reduced to primary alcohols using lithium aluminum hydride under anhydrous conditions [20]. This transformation proceeds through nucleophilic attack of hydride on the carbonyl carbon, followed by elimination of the alkoxide leaving group and subsequent reduction of the intermediate aldehyde.

Oxidation Pathways

Aromatic Ring Oxidation: The aromatic ring system can undergo oxidation under harsh conditions using strong oxidizing agents such as potassium permanganate or chromium trioxide [22]. These reactions can lead to ring cleavage and formation of carboxylic acid derivatives, although the electron-withdrawing substituents generally make the aromatic system resistant to oxidation.

Trifluoromethyl Group Transformations: Under very harsh conditions, the trifluoromethyl group can be hydrolyzed to carboxylic acid functionality [23]. This transformation typically requires concentrated sulfuric acid and elevated temperatures, proceeding through difluorocarbocation intermediates.

Reaction TypeReagentsConditionsProductsYields
Nitrile Reduction to AmineLiAlH₄, NaBH₄, H₂/PdEther solvents, various temperaturesPrimary amines (R-CH₂-NH₂)High yields (>90%)
Nitrile Reduction to AldehydeDIBAL-H, SnCl₂/HClLow temperature (-78°C), controlled conditionsAldehydesModerate to good
Ester HydrolysisAcid (H⁺) or base (OH⁻)Aqueous conditions, heatCarboxylic acids + alcoholsQuantitative
Ester ReductionLiAlH₄, DIBAL-HAnhydrous conditionsAlcohols or aldehydesHigh yields

Cycloaddition and Heterocycle Synthesis

The cycloaddition chemistry of methyl 4-cyano-2-(trifluoromethyl)benzoate enables the construction of complex cyclic and heterocyclic structures through concerted bond-forming processes.

Diels-Alder Reactions

Thermal Cycloaddition Processes: Methyl 4-cyano-2-(trifluoromethyl)benzoate can serve as an electron-deficient dienophile in Diels-Alder reactions with electron-rich dienes [24] [25]. The reaction typically requires thermal activation (70-130°C) and proceeds with high regioselectivity due to the strong electron-withdrawing effects of the cyano and trifluoromethyl groups. The reactions afford cyclohexene derivatives in yields ranging from 60-97%.

Lewis Acid Catalysis: The use of Lewis acid catalysts can significantly enhance the rate and selectivity of Diels-Alder reactions involving this compound [26]. Common catalysts include aluminum chloride, boron trifluoride, and various transition metal complexes. The Lewis acid coordinates to the electron-deficient double bond, further increasing its electrophilicity and facilitating cycloaddition.

Aromatic System Participation: When the aromatic ring of methyl 4-cyano-2-(trifluoromethyl)benzoate contains appropriate substituents, it can participate in Diels-Alder reactions as either a diene component (in electron-rich systems) or as a dienophile (when further activated by additional electron-withdrawing groups).

[2+2] Photocycloaddition Chemistry

Photochemical Activation: Under UV irradiation, methyl 4-cyano-2-(trifluoromethyl)benzoate can undergo [2+2] photocycloaddition reactions with alkenes and other unsaturated systems [27]. These reactions proceed through excited state intermediates and can provide access to four-membered ring systems including cyclobutanes and cyclobutenes.

Regioselectivity Factors: The regioselectivity of [2+2] photocycloadditions depends on the substitution pattern of the reaction partners and the nature of the excited state involved. The electron-withdrawing groups in methyl 4-cyano-2-(trifluoromethyl)benzoate influence the electronic character of the excited state and can direct the regiochemical outcome.

1,3-Dipolar Cycloaddition Reactions

Nitrile Oxide Cycloadditions: The cyano group can participate in 1,3-dipolar cycloaddition reactions with various dipoles, including nitrile oxides, azides, and nitrones [28]. These reactions provide access to five-membered heterocycles such as isoxazolines, triazoles, and isoxazolidines. The electron-deficient nature of the cyano group enhances its reactivity as a dipolarophile.

Heterocycle Formation: The combination of cyano and trifluoromethyl groups makes this compound particularly attractive for heterocycle synthesis. For example, reactions with hydrazine derivatives can lead to pyrazole formation, while cycloaddition with azides provides triazole derivatives [29].

Inverse Electron-Demand Reactions

IEDDA Processes: Methyl 4-cyano-2-(trifluoromethyl)benzoate can participate in inverse electron-demand Diels-Alder reactions when paired with appropriate electron-rich diene partners [30]. These reactions often proceed with excellent regioselectivity and can be catalyzed by Lewis acids to achieve high yields of six-membered heterocyclic products.

Synthetic Applications: The products of these cycloaddition reactions serve as versatile intermediates for further synthetic elaboration. The presence of multiple functional groups (ester, cyano, trifluoromethyl) provides numerous handles for subsequent chemical modifications.

Reaction TypeConditionsProductsRegioselectivityYields
Diels-Alder ReactionThermal (70-130°C) or catalytic (Lewis acids)Cyclohexene derivatives, aromatic compoundsHigh with electron-withdrawing groups60-97%
[2+2] PhotocycloadditionUV irradiation, photosensitizersCyclobutanes, cyclobutenesDepends on substitution patternModerate to good
1,3-Dipolar CycloadditionThermal or catalyticFive-membered heterocyclesHigh with appropriate substitutionGood to excellent
Inverse Electron-Demand Diels-AlderLewis acid catalysis, elevated temperatureSix-membered heterocyclesExcellentHigh yields

XLogP3

2.4

Dates

Last modified: 08-16-2023

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